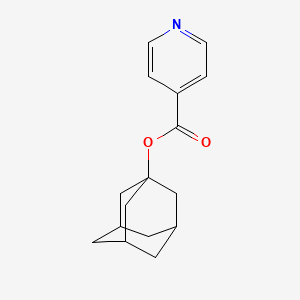
Isonicotinic acid, 1-adamantyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinic acid, 1-adamantyl ester is an organic compound that combines the structural features of isonicotinic acid and adamantane. Adamantane is a polycyclic hydrocarbon with a unique diamondoid structure, known for its stability and rigidity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, 1-adamantyl ester typically involves the esterification of isonicotinic acid with adamantanol. One common method involves the reaction of isonicotinic acid with adamantanol in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) to form the ester bond . The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Isonicotinic acid, 1-adamantyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Isonicotinic acid, 1-adamantyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of isonicotinic acid, 1-adamantyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release isonicotinic acid and adamantanol, which can then exert their effects on biological systems. Isonicotinic acid is known to inhibit enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent . The adamantane moiety can enhance the stability and bioavailability of the compound, contributing to its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Adamantane: A polycyclic hydrocarbon with a diamondoid structure.
Isoniazid: An isonicotinic acid hydrazide derivative used as an antimicrobial agent.
Uniqueness
Isonicotinic acid, 1-adamantyl ester is unique due to the combination of the isonicotinic acid and adamantane moieties
Propriétés
Numéro CAS |
64140-40-5 |
|---|---|
Formule moléculaire |
C16H19NO2 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
1-adamantyl pyridine-4-carboxylate |
InChI |
InChI=1S/C16H19NO2/c18-15(14-1-3-17-4-2-14)19-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 |
Clé InChI |
CPLGGZBGOPPANE-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)OC(=O)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


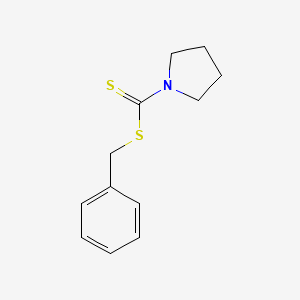

![2-[(Phenylphosphanyl)methyl]pyrrolidine](/img/structure/B14484605.png)
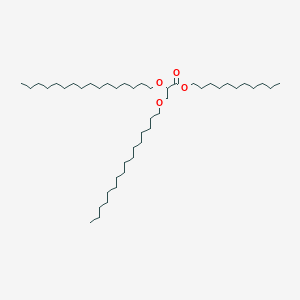

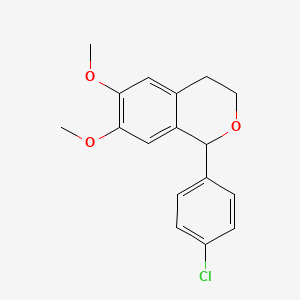
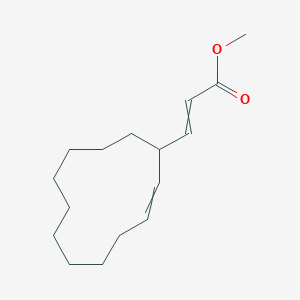
![3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14484629.png)
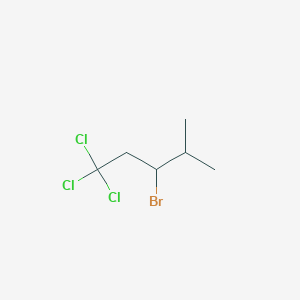
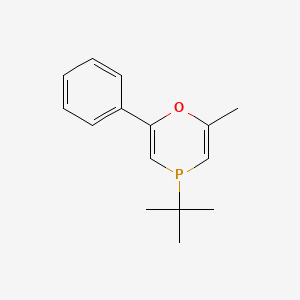
![5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14484643.png)
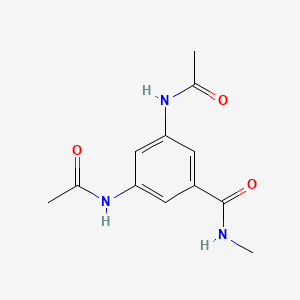
![3-[3-(Diethylamino)phenyl]propanamide](/img/structure/B14484655.png)

